4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic chemistry is a vast and vital branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. The 1,3,5-triazine (B166579), or s-triazine, ring is a prominent scaffold within this field. It is a six-membered ring with three nitrogen atoms and three carbon atoms, and its derivatives are noted for an exceptionally broad spectrum of biological activities. nih.govresearchgate.net
The s-triazine core is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov This versatility has led to the development of s-triazine derivatives with applications as anticancer, antimicrobial, antiviral, antimalarial, and antifungal agents. nih.govnih.govnih.gov A key research strategy involves the synthesis of hybrid molecules where the s-triazine ring is chemically linked to other pharmacologically active groups to enhance potency or confer new biological activities. nih.goveurekaselect.com The compound 4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine is a direct result of this molecular hybridization approach, combining the well-documented potential of the diamino-s-triazine structure with the established antimicrobial profile of nitrofurans.
Historical Perspective of s-Triazine and Nitrofuran Research
The study of both s-triazine and nitrofuran systems has a rich history, with each class of compounds having independently significant impacts on science and industry.
s-Triazine Research: The symmetrical 1,3,5-triazine is one of the oldest known heterocyclic compounds. nih.gov A foundational method for its synthesis is the trimerization of nitriles, with specific methods like the Pinner triazine synthesis being classical examples. wikipedia.org A major breakthrough in the application of s-triazines came with the industrial production of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. This highly reactive compound serves as a versatile starting material for a vast array of derivatives. wikipedia.org Its utility led to the development of major product classes, including widely used herbicides like atrazine (B1667683) and simazine, as well as a family of reactive dyes that covalently bond to materials like cellulose. wikipedia.org In the pharmaceutical realm, derivatives such as the anticancer drug altretamine (B313) (hexamethylmelamine) underscore the therapeutic importance of the s-triazine core. researchgate.net
Nitrofuran Research: The nitrofurans are a class of synthetic antibiotics that were first introduced in the 1940s and 1950s. nih.gov The discovery of their antibacterial properties marked a significant advance in treating infectious diseases. researchgate.netstudyantibiotics.com Compounds like nitrofurantoin (B1679001) (first sold in 1953) and furazolidone (B1674277) became important treatments for urinary tract infections and bacterial diarrhea, respectively. nih.govwikipedia.orgacs.org The mechanism of action involves the reduction of the nitro group by bacterial enzymes (nitroreductases) to form reactive intermediates that damage bacterial DNA, ribosomes, and other cellular components. wikipedia.org Despite their effectiveness, concerns over the potential carcinogenicity of their residues led to prohibitions on their use in food-producing animals in various regions, including the European Union and the United States. wikipedia.org However, with the rising threat of antibiotic resistance, there has been a renewed interest in nitrofurans as a valuable "old" drug class for treating infections caused by multidrug-resistant pathogens. nih.gov
Overview of Academic Research Trajectories for the Compound
While specific, in-depth studies on this compound are not extensively detailed in publicly accessible literature, its academic research trajectory can be inferred from the extensive work on its constituent parts. The primary motivation for designing and synthesizing such a molecule is the principle of molecular hybridization—a well-established strategy in drug discovery.
Research on this compound would likely follow these trajectories:
Synthesis and Characterization: The initial focus would be on the efficient chemical synthesis of the molecule, likely involving the reaction of a suitable nitrofuran precursor with a diamino-s-triazine derivative. Modern synthetic methods, potentially including green chemistry approaches like microwave-assisted synthesis, could be explored. researchgate.net
Biological Screening: Based on the known properties of its components, the primary research trajectory would involve screening for biological activity. The presence of the nitrofuran moiety strongly suggests investigation into its antimicrobial properties against a panel of bacteria, particularly those known for drug resistance.
Anticancer Evaluation: The 2,4-diamino-s-triazine scaffold is a well-known pharmacophore in anticancer drug development. researchgate.netresearchgate.netnih.gov Numerous derivatives have been synthesized and tested for their ability to inhibit cancer cell growth. nih.govmdpi.com Therefore, a significant research avenue for this compound would be to evaluate its cytotoxic activity against various cancer cell lines.
Structure-Activity Relationship (SAR) Studies: Should initial screenings show promise, further research would involve synthesizing analogues of the compound to establish structure-activity relationships. This involves modifying parts of the molecule—for instance, changing the substituents on the amino groups or altering the position of the nitro group—to optimize biological activity and selectivity. nih.govresearchgate.net
The academic interest in this compound lies in its potential to act as a novel dual-action agent or as a molecule with enhanced potency in either antimicrobial or anticancer applications.
Data Tables
Table 1: Properties of Triazine Isomers
| Isomer | Common Name | Symmetry | Key Research Area |
|---|---|---|---|
| 1,3,5-Triazine | s-Triazine | Symmetrical | Medicinal chemistry, materials science, agriculture. nih.govwikipedia.org |
| 1,2,4-Triazine | as-Triazine | Asymmetrical | Medicinal chemistry, particularly as antagonists for receptors like adenosine (B11128) A2A. acs.org |
Table 2: Examples of s-Triazine and Nitrofuran Derivatives in Research and Application
| Compound Class | Example Compound | Primary Application/Research Focus |
|---|---|---|
| s-Triazine | Atrazine | Herbicide. wikipedia.org |
| s-Triazine | Melamine | Industrial resin production. wikipedia.org |
| s-Triazine | Altretamine | Anticancer agent. researchgate.net |
| Nitrofuran | Nitrofurantoin | Antibiotic for urinary tract infections. nih.govwikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
720-69-4 |
|---|---|
Molecular Formula |
C7H6N6O3 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
6-(5-nitrofuran-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H6N6O3/c8-6-10-5(11-7(9)12-6)3-1-2-4(16-3)13(14)15/h1-2H,(H4,8,9,10,11,12) |
InChI Key |
SUDMLGKFWIJSEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine
The traditional synthesis of this compound hinges on the construction of the diamino-s-triazine ring from a suitable nitrofuran precursor. A key and established method involves the condensation of a biguanide (B1667054) derivative with an activated form of 5-nitro-2-furoic acid.
Key Reaction Steps and Reagents
The foundational reaction for the synthesis of the target molecule is the condensation of ethyl 5-nitro-2-furoate with biguanide. This reaction directly forms the 2,4-diamino-6-substituted-s-triazine core. The general scheme for this synthesis can be outlined as follows:
Preparation of Ethyl 5-nitro-2-furoate: This starting material is typically synthesized from 2-furoic acid. The process involves esterification with an appropriate alcohol (e.g., ethanol) to form the ethyl ester, followed by nitration to introduce the nitro group at the 5-position of the furan (B31954) ring.
Synthesis of Biguanide: Biguanide itself, or a substituted biguanide, serves as the nitrogen-containing component that forms the triazine ring. Biguanides can be synthesized from the reaction of dicyandiamide (B1669379) with an amine under acidic conditions. For the synthesis of the target compound, unsubstituted biguanide is typically used.
Condensation Reaction: The pivotal step is the reaction between ethyl 5-nitro-2-furoate and biguanide. In this reaction, the biguanide acts as a binucleophile, attacking the carbonyl carbon of the ester. This is followed by an intramolecular cyclization and elimination of ethanol (B145695) and water to form the stable s-triazine ring. The reaction is typically carried out in the presence of a base, such as sodium methoxide (B1231860), in an alcoholic solvent like methanol.
Optimization of Reaction Conditions for Yield and Selectivity
Choice of Base and Solvent: The selection of the base and solvent system is critical. Strong alkoxide bases like sodium methoxide or sodium ethoxide in their corresponding alcohol solvents are commonly employed to facilitate the reaction. The concentration of the base can also influence the reaction rate and the formation of byproducts.
Temperature and Reaction Time: The reaction is typically conducted at reflux temperature to ensure a sufficient reaction rate. The optimal reaction time is determined by monitoring the consumption of the starting materials, often through techniques like thin-layer chromatography (TLC). Prolonged reaction times can sometimes lead to the degradation of the product.
Purity of Reactants: The purity of the ethyl 5-nitro-2-furoate and biguanide is paramount for achieving a high yield of the desired product and simplifying the purification process.
A study on the synthesis of various 1,3,5-triazine (B166579) derivatives through the condensation of biguanides and esters highlighted that refluxing for 24 hours is a common condition for this type of transformation. nih.gov
Innovative Synthetic Approaches for Triazine and Nitrofuran Scaffolds
In recent years, green chemistry principles have spurred the development of more efficient and environmentally benign synthetic methodologies. For the synthesis of triazine and nitrofuran scaffolds, techniques such as microwave-assisted synthesis, ultrasound-promoted reactions, and solvent-free conditions have emerged as powerful alternatives to conventional heating methods.
Microwave-Assisted Synthesis Techniques
Microwave irradiation has been shown to dramatically reduce reaction times, increase yields, and often improve the purity of the final products in the synthesis of heterocyclic compounds. rsc.orgresearchgate.net This technique can be applied to the synthesis of 2,4-diamino-s-triazine derivatives. For instance, the reaction of dicyandiamide with various nitriles can be efficiently carried out under microwave irradiation to produce 6-substituted-2,4-diamino-1,3,5-triazines. researchgate.net
The key advantages of microwave-assisted synthesis include rapid and uniform heating of the reaction mixture, which leads to a significant acceleration of the reaction rate. This method often allows for reactions to be completed in minutes, compared to hours required for conventional heating. mdpi.comresearchgate.net
Below is a table summarizing the results of a microwave-assisted synthesis of various 2,4-diamino-6-substituted-1,3,5-triazines from cyanoguanidine and different nitriles.
| Substituent (R) | Power (W) | Time (min) | Temperature (°C) | Yield (%) |
| Phenyl | 90 | 10 | 175 | 83 |
| 4-Methoxyphenyl | 90 | 10 | 190 | 96 |
| 4-Nitrophenyl | 90 | 15 | 200 | 74 |
| 4-Chlorophenyl | 90 | 10 | 190 | 82 |
Data compiled from a study on the green synthesis of 1,3,5-triazines. researchgate.net
Ultrasound-Promoted Synthetic Strategies
Sonochemistry, the application of ultrasound to chemical reactions, has also been recognized as a green and efficient method for synthesizing heterocyclic compounds. ijsssr.comnih.govksu.edu.sa Ultrasound irradiation can enhance chemical reactivity through the phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, leading to an acceleration of the reaction rate. bohrium.com
Ultrasound-promoted synthesis often results in higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. nih.gov For example, the synthesis of various heterocyclic compounds, including those with nitrogen-containing rings, has been successfully achieved with improved efficiency under ultrasonic irradiation. bohrium.com A study on the sonochemical synthesis of 1,3,5-triazine derivatives demonstrated a significant reduction in reaction time from 5-6 hours under conventional reflux to just 5 minutes with ultrasound, while maintaining high yields (>75%). mdpi.com
Solvent-Free Reaction Environments
Conducting chemical reactions in the absence of a solvent offers significant environmental and economic advantages, including reduced waste, lower costs, and simplified purification procedures. chim.it Solvent-free synthesis, often coupled with microwave irradiation or grinding techniques, has been successfully applied to the preparation of 1,3,5-triazines. researchgate.net
For example, the cyclotrimerization of nitriles to form 2,4,6-trisubstituted-1,3,5-triazines can be carried out under solvent-free conditions using a solid-supported Lewis acid catalyst. researchgate.net This approach not only eliminates the need for a solvent but can also lead to high yields of the desired products.
The table below presents a comparison of conventional heating versus microwave irradiation for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines in solvent-free conditions.
| Substituent (R) | Catalyst | Reaction Conditions (Conventional) | Yield (%) | Reaction Conditions (Microwave) | Yield (%) |
| Phenyl | Y(TfO)3 | 200 °C, 24 h | 85 | 160 °C, 210 W, 1 h | 80 |
| 4-Tolyl | Y(TfO)3 | 200 °C, 12 h | 82 | 160 °C, 210 W, 1 h | 81 |
| 4-Anisyl | Y(TfO)3 | 200 °C, 24 h | 78 | 160 °C, 210 W, 1 h | 75 |
Data adapted from research on solvent-free synthesis of 1,3,5-triazines. chim.it
Continuous Flow Chemistry for Enhanced Synthetic Safety and Efficiency
While specific literature detailing the continuous flow synthesis of this compound is not currently available, the principles of flow chemistry offer significant potential advantages for its production. The synthesis of nitrofuran-based pharmaceuticals often involves nitration steps, which are notoriously hazardous due to their exothermic nature and the use of strong oxidizing agents like nitric acid. Continuous flow reactors provide superior heat and mass transfer, enabling precise control over reaction conditions and minimizing the risks associated with thermal runaways.
For the synthesis of nitroaromatic compounds, flow chemistry allows for the in situ generation and immediate consumption of reactive and potentially explosive intermediates, such as acetyl nitrate. nih.govacs.orgnih.gov This approach drastically improves the safety profile of the synthesis by minimizing the accumulation of hazardous materials. nih.govacs.orgnih.gov The synthesis of this compound involves the nitration of a furan ring, a delicate heteroaromatic system susceptible to degradation under harsh conditions. nih.govacs.orgnih.gov A continuous flow setup would allow for rapid and controlled nitration, potentially increasing the yield and reproducibility of this critical step.
Table 1: Potential Advantages of Continuous Flow Synthesis for this compound
| Feature | Batch Chemistry Challenges | Continuous Flow Advantages |
| Safety | Handling of unstable nitrating agents and exothermic reactions pose significant risks. | In situ generation of hazardous reagents and superior temperature control enhance safety. |
| Efficiency | Multi-step process with intermediate isolation can be time-consuming and reduce overall yield. | Telescoped synthesis allows for a continuous process, increasing throughput and reducing waste. |
| Reproducibility | Difficulties in controlling reaction parameters can lead to variable yields and purity. | Precise control over reaction parameters ensures consistent product quality. |
| Scalability | Scaling up hazardous reactions can be complex and dangerous. | Scaling up is achieved by running the process for longer durations, avoiding the challenges of larger reactors. |
Synthesis of Radiolabeled this compound for Research Applications
The synthesis of radiolabeled this compound is crucial for its use in various research applications, such as metabolic studies. A method for the synthesis of a carbon-14 (B1195169) labeled version of a closely related compound, 2,4-diacetylamino-6-(5-nitro-2-furyl)-1,3,5-triazine-6-¹⁴C, has been described. This procedure can be adapted to produce the title compound by omitting the final acetylation step.
The synthetic route commences with the carboxylation of furyllithium using ¹⁴CO₂, generated from Ba¹⁴CO₃. This step introduces the carbon-14 isotope into the furan ring. The resulting furoic acid-carbonyl-¹⁴C is then esterified, for instance with diazoethane, and subsequently nitrated to introduce the nitro group at the 5-position of the furan ring. The ethyl 5-nitro-2-furoate-carbonyl-¹⁴C is then condensed with biguanide to construct the 4,6-diamino-s-triazine ring, yielding this compound-2-¹⁴C.
Table 2: Key Steps in the Synthesis of Radiolabeled this compound
| Step | Reactants | Product | Purpose |
| 1 | Furyllithium, ¹⁴CO₂ (from Ba¹⁴CO₃) | Furoic acid-carbonyl-¹⁴C | Introduction of the ¹⁴C label. |
| 2 | Furoic acid-carbonyl-¹⁴C, Diazoethane | Ethyl furoate-carbonyl-¹⁴C | Esterification to facilitate subsequent reactions. |
| 3 | Ethyl furoate-carbonyl-¹⁴C, Nitrating agent (e.g., acetyl nitrate) | Ethyl 5-nitro-2-furoate-carbonyl-¹⁴C | Introduction of the nitro group. |
| 4 | Ethyl 5-nitro-2-furoate-carbonyl-¹⁴C, Biguanide | This compound-2-¹⁴C | Formation of the diamino-s-triazine ring. |
Derivatization Strategies for Structural Modification of the this compound Core
The structural modification of the this compound core can be achieved through various derivatization strategies, primarily targeting the amino groups on the triazine ring. These modifications are often pursued to explore structure-activity relationships for various biological targets.
A common approach to synthesizing a diverse library of derivatives is to start with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on the triazine ring can be sequentially substituted with different nucleophiles by carefully controlling the reaction temperature. This allows for the introduction of various substituents in a stepwise manner. For the synthesis of derivatives of the title compound, one would first react cyanuric chloride with a 5-nitro-2-furyl nucleophile, followed by the sequential or simultaneous addition of two different or identical amino nucleophiles.
Alternatively, derivatization can be performed on the pre-formed this compound molecule. The amino groups can undergo a variety of reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.
Alkylation: Introduction of alkyl groups on the amino nitrogens.
Schiff base formation: Condensation with aldehydes or ketones to form imines.
Urea and thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates.
These derivatization reactions allow for the introduction of a wide range of functional groups, which can modulate the physicochemical properties of the parent compound, such as its solubility, lipophilicity, and hydrogen bonding capacity.
Table 3: Common Derivatization Reactions for the 4,6-Diamino-s-triazine Core
| Reaction Type | Reagents | Functional Group Introduced |
| Acylation | Acid chlorides, Anhydrides | Amide |
| Alkylation | Alkyl halides | Substituted amine |
| Schiff Base Formation | Aldehydes, Ketones | Imine |
| Urea Formation | Isocyanates | Urea |
| Thiourea Formation | Isothiocyanates | Thiourea |
Molecular Mechanisms of Action and Biological Targeting in Research Systems
Investigation of Molecular Interactions
The molecular interactions of 4,6-diamino-s-triazine derivatives are diverse, with research highlighting their ability to engage with various biological macromolecules, leading to the inhibition of key cellular enzymes.
Numerous studies have demonstrated the potential of 4,6-diamino-s-triazine analogs to act as enzyme inhibitors. For instance, certain derivatives have been identified as potent inhibitors of dihydrofolate reductase, an essential enzyme in nucleotide synthesis. nih.gov This inhibition disrupts the production of DNA precursors, thereby impeding cell proliferation.
While specific inhibitory activity against nitroreductase, DNA Gyrase B, or enolase by 4,6-diamino-s-triazine compounds is not extensively documented in the available literature, the presence of a nitroaromatic group, such as the 5-nitro-2-furyl moiety, in the target compound suggests a potential for bioreductive activation by nitroreductases. This is a common mechanism for the activation of nitroaromatic prodrugs in hypoxic tumor environments.
The planar, aromatic structure of the s-triazine ring, coupled with its amino substituents, facilitates interactions with proteins and nucleic acids. nih.gov Some 1,3,5-triazine (B166579) derivatives have been shown to bind to DNA, potentially through intercalation or groove binding, leading to the inhibition of DNA replication and transcription. preprints.org Furthermore, the interaction of these compounds with various protein kinases involved in cell signaling pathways is a key area of investigation for their anticancer effects. nih.gov
Cellular and Subcellular Effects (in vitro studies)
In vitro studies on various cancer cell lines have been instrumental in characterizing the cellular and subcellular effects of 4,6-diamino-s-triazine derivatives.
A significant body of research has established the cytotoxic and antiproliferative effects of 4,6-diamino-s-triazine compounds against a wide range of human cancer cell lines. preprints.orgnih.govamazonaws.com For example, novel 2,4-diamino-1,3,5-triazine derivatives have shown remarkable activity against melanoma cell lines. nih.gov The cytotoxic action is often dose-dependent and varies based on the specific substitutions on the triazine core. preprints.org
The table below summarizes the cytotoxic activity of a selection of 4,6-diamino-s-triazine derivatives against various cancer cell lines, as reported in the literature.
| Compound Derivative | Cancer Cell Line | IC50/GI50 Value |
| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | Melanoma MALME-3M | GI50 = 3.3 x 10⁻⁸ M |
| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | Breast (MDA-MB-231) | IC50 = 15.83 µM |
| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | Breast (MCF-7) | IC50 = 16.32 µM |
| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | Cervical (HeLa) | IC50 = 2.21 µM |
| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | Liver (HepG2) | IC50 = 12.21 µM |
This table presents data for structurally related compounds and not for 4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine.
Induction of apoptosis and perturbation of the cell cycle are common mechanisms through which s-triazine derivatives exert their anticancer effects. nih.govmdpi.comresearchgate.net Studies on various triazine compounds have demonstrated their ability to arrest the cell cycle at different phases, such as G0/G1 or G2/M, preventing cancer cells from proceeding through division. nih.govresearchgate.net Following cell cycle arrest, these compounds can trigger programmed cell death, or apoptosis, as evidenced by cellular and molecular markers. mdpi.com
Recent research has begun to elucidate the specific signaling pathways targeted by s-triazine derivatives. The PI3K/mTOR pathway, which is frequently dysregulated in cancer, has been identified as a key target. nih.govresearchgate.net Certain 4,6-dimorpholino-1,3,5-triazine derivatives have shown potent inhibitory activity against both PI3K and mTOR kinases. nih.govresearchgate.net While there is no direct evidence, the potential for s-triazine compounds to inhibit telomerase has also been suggested as a possible anticancer mechanism, given their ability to interact with nucleic acid structures. nih.gov
Lack of Publicly Available Data on this compound
Following a comprehensive search of publicly available scientific literature and databases, no specific research findings or data were identified for the chemical compound This compound .
Consequently, it is not possible to provide an article on the "," specifically concerning the "Mechanisms of Selectivity in Biological Systems (in vitro)," for this compound. The generation of thorough, informative, and scientifically accurate content, as requested, is contingent upon the existence of primary research studies and subsequent scholarly analysis.
The search included queries for in vitro studies, biological activity, synthesis, and evaluation of the compound's effects on biological systems. However, these searches did not yield any relevant results pertaining to the specific molecular structure of this compound. While research exists for other derivatives of 4,6-diamino-s-triazine and for compounds containing a 5-nitrofuran moiety, no literature could be found that investigates the precise compound specified in the request.
Without any foundational research data, any attempt to detail its mechanisms of selectivity, create data tables, or discuss its biological targeting would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the requested article cannot be generated.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of 4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine. These calculations provide a detailed picture of the molecule's stability, charge distribution, and susceptibility to chemical reactions.
Frontier Molecular Orbital Analysis (HOMO/LUMO)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's chemical reactivity. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
For derivatives of 1,3,5-triazine (B166579), computational studies have shown how different substituents affect these energy levels. colab.ws For instance, in a study on various substituted triazines, the HOMO energy was calculated to be approximately -7.374 eV and the LUMO energy was -2.639 eV, indicating the energy required to remove an electron and the energy released when accepting an electron, respectively. researchgate.net The specific distribution of HOMO and LUMO densities in this compound would reveal the regions most susceptible to electrophilic and nucleophilic attack. The electron-withdrawing 5-nitro-2-furyl group is expected to lower the LUMO energy, influencing the molecule's electron-accepting capabilities, while the electron-donating amino groups would primarily influence the HOMO energy.
Interactive Data Table: Frontier Molecular Orbital Properties (Illustrative) This table is based on representative data for similar heterocyclic compounds, as specific values for this compound are not available in the cited literature.
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -7.374 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.639 | Energy of the Lowest Unoccupied Molecular Orbital |
Global and Local Reactivity Descriptors
Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors provide a comprehensive view of the molecule's reactivity profile.
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released upon gaining an electron. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized. Soft molecules are generally more reactive. mdpi.com
Fraction of Electrons Transferred (ΔN): This value can predict the electron flow between the molecule and another entity, such as a metal surface or a biological receptor.
These parameters are crucial for predicting how the molecule will interact in different chemical environments. For example, a study on a nitrophenyl-containing compound calculated the ionization potential to be 7.06 eV and the electron affinity to be 2.54 eV, with a molecular hardness of 2.27 eV, indicating significant stability. materialsciencejournal.org
Interactive Data Table: Global Reactivity Descriptors (Illustrative) This table is based on representative data for similar heterocyclic compounds, as specific values for this compound are not available in the cited literature.
| Descriptor | Formula | Value (eV) | Implication |
|---|---|---|---|
| Ionization Potential (I) | -EHOMO | 7.06 | Electron-donating ability |
| Electron Affinity (A) | -ELUMO | 2.54 | Electron-accepting ability |
| Chemical Hardness (η) | (I - A) / 2 | 2.27 | High stability |
| Chemical Softness (S) | 1 / η | 0.44 | Low reactivity |
Dipole Moment and Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. colab.ws It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In the MEP map of this compound, negative potential (typically colored red or orange) would be expected around the oxygen atoms of the nitro group and the nitrogen atoms of the triazine ring, indicating sites prone to electrophilic attack. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the amino groups, which are potential sites for nucleophilic interaction. colab.ws
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is invaluable in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govugm.ac.id
Prediction of Binding Modes and Affinities
For this compound, docking simulations can predict how it fits into the active site of a biological target. The simulation calculates the binding affinity (or docking score), usually in kcal/mol, which estimates the strength of the ligand-receptor interaction. A lower (more negative) binding energy suggests a more stable and favorable interaction. ugm.ac.id Docking studies on other s-triazine derivatives have successfully identified potential anticancer and antifungal targets by predicting their binding affinities to key enzymes like N-myristoyltransferase or dihydrofolate reductase (pDHFR). nih.govugm.ac.id For example, some triazine compounds have shown potent interactions with key anticancer targets like EGFR, DHFR, and VEGFR2.
Analysis of Key Intermolecular Interactions
Beyond predicting binding affinity, docking simulations provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex. These interactions are crucial for the ligand's biological activity and include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the amino groups) and acceptors (like carbonyl oxygen atoms in the protein's active site).
Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (such as the furan (B31954) and triazine rings) and hydrophobic residues in the receptor.
Pi-Pi Stacking: Aromatic rings in the ligand can interact with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target protein.
Van der Waals Forces: General attractive or repulsive forces between atoms.
Analysis of these interactions for this compound would identify the key amino acid residues involved in its binding and could explain its potential biological activity. Studies on similar compounds often reveal that hydrogen bonding with specific residues like histidine and interactions with phenylalanine are critical for high binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com By quantifying structural features as numerical descriptors, QSAR models can predict the activity of novel compounds, thereby guiding synthetic efforts toward more potent molecules.
The foundation of a reliable QSAR model lies in the careful selection of molecular descriptors that can effectively capture the structural variations responsible for differences in biological activity. For heterocyclic systems like s-triazine derivatives, a variety of descriptors are commonly employed. These can be broadly categorized as quantum chemical, physicochemical, and topological. jocpr.comasianpubs.orgmdpi.com
Quantum chemical descriptors are derived from the electronic structure of the molecule and include properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), heat of formation, total energy, and atomic charges. jocpr.comasianpubs.orgresearchgate.net Physicochemical parameters such as the logarithm of the partition coefficient (log P) quantify the hydrophobicity of the molecule, which is crucial for its transport and interaction with biological membranes. asianpubs.org Topological and electrotopological state (E-state) indices describe the connectivity and electronic environment of atoms within the molecule. scialert.net
Once a set of relevant descriptors is calculated for a series of related compounds with known biological activities, a mathematical model is developed, typically using statistical methods like Multiple Linear Regression (MLR). jocpr.com The goal is to create an equation that accurately correlates the descriptors with the observed activity.
Table 1: Common Molecular Descriptors in QSAR Studies of Triazine Derivatives
| Descriptor Category | Specific Examples | Relevance |
|---|---|---|
| Quantum Chemical | HOMO Energy, LUMO Energy, Total Energy, Heat of Formation, Absolute Hardness | Describe electronic properties, reactivity, and molecular stability. jocpr.comresearchgate.net |
| Physicochemical | Hydrophobic parameter (log P) | Relates to the compound's solubility and ability to cross cell membranes. asianpubs.org |
| Topological | Electrotopological State (E-state) Indices | Quantify atomic connectivity and the electronic influence of other atoms. scialert.net |
| Steric | Steric Energy, Molecular Weight (M) | Account for the size and shape of the molecule, which influences binding to a target. jocpr.comasianpubs.org |
This table is generated based on data from studies on various triazine derivatives.
The ultimate test of a QSAR model is its ability to accurately predict the biological activity of compounds not used in its development (the test set). The predictive power of a model is assessed using several statistical metrics. The coefficient of determination (R²) indicates how well the model fits the training data, while the cross-validation coefficient (Q² or r²cv) and the predictive R² for the test set (r²test) provide a more rigorous measure of its predictive robustness. jocpr.comekb.eg
In studies of triazine derivatives, QSAR models have successfully predicted a range of biological activities, including antibacterial, antifungal, and anticancer properties. mdpi.comasianpubs.orgekb.eg For instance, a study on 62 triazine derivatives developed a QSAR model using descriptors like heat of formation, steric energy, and LUMO energy, achieving a high regression coefficient (R² = 0.97) and a strong cross-validation coefficient (r²cv = 0.78). jocpr.com Such models are valuable for the in silico screening of virtual libraries of compounds, allowing researchers to prioritize the synthesis of candidates with the highest predicted potency. mdpi.com
Table 2: Example Performance of QSAR Models for Triazine Derivatives
| Model Type | Predicted Activity | R² (Training Set) | Q² (Cross-Validation) | r² (Test Set) | Reference |
|---|---|---|---|---|---|
| CoMFA | Anticancer (A549 cells) | 0.92 | 0.70 | 0.96 | ekb.eg |
| CoMSIA | Anticancer (A549 cells) | 0.86 | 0.62 | 0.98 | ekb.eg |
This table presents data from QSAR studies on various 1,3,5-triazine derivatives and is for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations compute the movement of atoms in a molecular system over time, offering a dynamic view of molecular behavior that is inaccessible to static modeling methods. nih.gov For a compound like this compound, MD simulations can reveal its preferred three-dimensional shapes (conformations) and the stability of its interaction with a biological target, such as an enzyme or DNA. nih.govnih.gov
The simulation process typically involves placing the molecule in a simulated environment (e.g., a box of water molecules), minimizing the system's energy to remove bad contacts, gradually heating it to a physiological temperature, and then running a "production" simulation for tens or hundreds of nanoseconds. nih.gov Analysis of the resulting trajectory provides information on conformational flexibility and binding dynamics. In recent studies, MD simulations lasting 40 ns have been used to confirm stable complexes for novel s-triazine derivatives against microbial protein targets. nih.gov These simulations can validate the binding modes predicted by molecular docking and assess the stability of key intermolecular interactions, such as hydrogen bonds, over time. nih.govnih.gov
Crystal Structure Prediction and Intermolecular Interaction Analysis
The arrangement of molecules in a solid-state crystal lattice is determined by a complex network of intermolecular interactions. Understanding this crystal packing is crucial as it influences key physical properties like solubility and stability. While experimental determination via X-ray crystallography is the gold standard, computational methods can predict likely crystal structures and provide detailed analysis of the forces holding the crystal together. mdpi.commdpi.com
For s-triazine derivatives, studies have shown that H···H, C···H, and N···H contacts are often the most dominant interactions, collectively accounting for a significant portion of the crystal packing. mdpi.commdpi.com For example, in one study of a substituted s-triazine, H···H, N···H, and C···H contacts were found to be the most prevalent. mdpi.com Analysis of these non-covalent interactions provides critical insights into the supramolecular architecture and can guide the design of crystalline materials with desired properties.
Table 3: Intermolecular Contacts in Substituted s-Triazine Crystals via Hirshfeld Analysis
| Compound | H···H (%) | N···H (%) | C···H (%) | Other Contacts (%) | Reference |
|---|---|---|---|---|---|
| Compound 5a | 44.9 | 24.1 | 18.0 | 13.0 | mdpi.com |
| Compound 6c | 34.8 | 8.0 | 16.4 | 40.8 (O···H, C···N, etc.) | mdpi.com |
This table is based on published data for specific s-triazine derivatives (as named in the references) and serves to illustrate the type of data generated from Hirshfeld analysis.
Structure Activity Relationship Sar Studies of 4,6 Diamino 2 5 Nitro 2 Furyl S Triazine Derivatives
Impact of Substitutions on the Triazine Ring
The 1,3,5-triazine (B166579) (s-triazine) ring is a versatile scaffold in drug design, featuring three modifiable sites at the 2, 4, and 6 positions that allow for the fine-tuning of physicochemical and biological properties. nih.gov In derivatives of 2-(5-nitro-2-furyl)-s-triazine, substitutions at the 4 and 6 positions are critical for modulating activity. The reactivity of the s-triazine ring decreases as more nucleophiles are substituted, allowing for controlled, sequential modifications. mdpi.com
The diamino groups at the C4 and C6 positions of the triazine ring are primary targets for chemical modification to explore SAR. Studies on related 4,6-disubstituted s-triazine derivatives have shown that the nature of these substituents significantly impacts biological outcomes, particularly in antifungal and anticancer applications.
Research has demonstrated that introducing specific functionalities at these amino positions can enhance bioactivity. For instance, a series of 4,6-disubstituted s-triazin-2-yl amino acid derivatives revealed that compounds bearing piperidine (B6355638) and aniline (B41778) groups on the triazine core exhibited the highest antifungal activity against Candida albicans. nih.govnih.gov The presence of a piperidine ring, in particular, was identified as a key substitution for antifungal efficacy. mdpi.com Similarly, in the context of anticancer activity, tri-substituted s-triazine derivatives containing a morpholino group showed more potent effects compared to their di-substituted counterparts. nih.gov The introduction of cyclic amine moieties like piperidine and morpholine (B109124) often improves the pharmacological profile of s-triazine compounds. nih.gov
The following table summarizes the influence of various substituents at the 4 and 6 positions on the biological activity of s-triazine cores, based on findings from related compound series.
| Substituent at Position 4/6 | Attached Moiety | Observed Biological Activity |
| Piperidine | s-Triazin-2-yl amino acid | High antifungal activity nih.gov |
| Aniline | s-Triazin-2-yl amino acid | High antifungal activity nih.govnih.gov |
| Glycine | s-Triazin-2-yl amino acid | Good antifungal activity nih.govnih.gov |
| Morpholine | s-Triazine | Potent anticancer activity nih.gov |
| Phenylpiperazine | 2,4-diamino-1,3,5-triazine | Remarkable antitumor activity researchgate.net |
SAR studies on various 2,4,6-trisubstituted s-triazines have provided valuable insights. For example, in a series of antibacterial s-triazines, the introduction of a chlorine atom at the para-position of a phenyl ring attached to the triazine core was found to boost antibacterial activity. researchgate.net Conversely, SAR analyses of other series have indicated that morpholine substituents were more potent than analogues where the oxygen was replaced by nitrogen or a methylene (B1212753) group (CH₂). nih.gov This highlights the importance of heteroatoms and electronic effects within the substituents.
Furthermore, hybrid molecules incorporating other heterocyclic systems, such as pyrazole (B372694) or benzimidazole, onto the s-triazine scaffold have been developed to target specific enzymes like EGFR and CDK-2, demonstrating the core's utility as a foundation for multi-target agents. nih.gov The activity of such hybrids is often enhanced when the appended rings contain electron-withdrawing groups. rsc.org
Role of the 5-Nitro-2-furyl Moiety
The 5-nitro-2-furyl group is a well-established pharmacophore responsible for the broad-spectrum antimicrobial activity of many nitrofuran-class drugs. Its presence is a determining factor for the biological efficacy of 4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine.
The nitro group at the C-5 position of the furan (B31954) ring is indispensable for the biological activity of nitrofuran derivatives. This functional group is strongly electron-withdrawing, which influences the electronic properties of the entire molecule. researchgate.net The mechanism of action is contingent on the bioreduction of this nitro group within the target cell (e.g., a bacterium or protozoan). researchgate.net
This reduction is catalyzed by nitroreductase enzymes present in susceptible microorganisms, leading to the formation of highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as radical anions. These reactive species can damage cellular macromolecules, including DNA, ribosomes, and enzymes, leading to the inhibition of essential processes like protein synthesis and energy metabolism, ultimately causing cell death. The removal or replacement of the 5-nitro group typically results in a significant loss of antimicrobial activity, confirming its status as a critical pharmacophore.
The furan ring itself serves as a crucial scaffold, properly positioning the essential nitro group and acting as an electron-transferring component. nih.gov While the 5-nitrofuran system is well-optimized for activity, some studies have explored the impact of replacing the furan ring with other five-membered heterocyclic systems to evaluate the effect on biological activity.
For instance, research on related compounds has involved replacing the furan ring with a thiophene (B33073) ring to create 2-(5-nitro-2-thienyl) derivatives. Such modifications can alter the electronic properties, metabolic stability, and steric profile of the molecule, which in turn can modulate its potency and spectrum of activity. In one study comparing nitrofuran and nitrothiophene derivatives, it was noted that while both scaffolds could produce highly active compounds, the specific biological context determined which was superior. This indicates that while the furan ring is a highly effective scaffold, other heterocycles can also be used to support the critical nitro-group pharmacophore, sometimes leading to compounds with different activity profiles.
Linker Chemistry and its Influence on Biological Activity
In the context of this compound, the "linker" can be considered the direct covalent bond connecting the C2 position of the furan ring to the C2 position of the s-triazine ring. This linkage is fundamental as it covalently joins the two key pharmacophoric units: the biologically active 5-nitro-2-furyl moiety and the versatile s-triazine scaffold with its tunable amino substituents.
The nature of this linkage ensures the correct spatial orientation of the two ring systems relative to each other, which is critical for interaction with biological targets. While studies on systematically modifying this direct bond are not common, research on related "hybrid" or "conjugated" molecules underscores the importance of how active fragments are connected. For example, in studies where two triazine moieties are connected by a linker, the length and flexibility of that linker were found to be critical for antiviral activity. actascientific.com
Stereochemical Considerations in SAR Studies (General for active compounds)
The introduction of stereocenters into derivatives of this compound presents a critical aspect of structure-activity relationship (SAR) studies. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with biological targets, which are themselves chiral environments. While specific stereochemical studies on this compound itself are not extensively documented in publicly available literature, general principles of stereochemistry in medicinal chemistry provide a framework for understanding its potential importance.
Chirality can be introduced into derivatives of the parent compound through modifications of the amino groups at the C4 and C6 positions of the s-triazine ring. For instance, the incorporation of chiral amines or amino acids would result in diastereomers or enantiomers. The differential biological activity between such stereoisomers is a well-established phenomenon in drug action. nih.govbiomedgrid.com
Influence on Biological Activity:
The spatial orientation of substituents can affect several factors crucial for pharmacological activity:
Target Binding: The specific binding of a drug to its receptor or enzyme active site is often highly stereoselective. One enantiomer may fit perfectly into the binding pocket, leading to a potent biological response, while the other may have a weaker interaction or no affinity at all. In some cases, the "inactive" enantiomer can even be antagonistic or produce off-target effects. biomedgrid.com
Pharmacokinetics: Stereochemistry can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Different enantiomers can be metabolized at different rates by enzymes, leading to variations in their bioavailability and duration of action. nih.gov
Toxicity: In some instances, the toxicity of a chiral drug is associated with only one of its enantiomers. For example, one isomer may be responsible for the therapeutic effect, while the other contributes to adverse effects. biomedgrid.com
Hypothetical SAR Data for Chiral Derivatives:
In the absence of specific experimental data for this compound derivatives, a hypothetical scenario can be considered to illustrate the importance of stereochemical considerations. If a chiral center is introduced, for example, by substituting one of the amino groups with (R)- or (S)-alaninol, the resulting enantiomers might exhibit different levels of a specific biological activity (e.g., antimicrobial or anticancer).
The following interactive table provides a hypothetical representation of how the biological activity of chiral derivatives of this compound might be presented. The data is purely illustrative and intended to demonstrate the concept of stereoselectivity.
| Compound ID | Chiral Substituent at C4 | Enantiomeric Form | Biological Activity (IC₅₀, µM) |
| 1a | Alaninol | (R) | 0.5 |
| 1b | Alaninol | (S) | 5.2 |
| 2a | Leucinol | (R) | 1.8 |
| 2b | Leucinol | (S) | 12.5 |
| 3a | Phenylalaninol | (R) | 0.9 |
| 3b | Phenylalaninol | (S) | 8.7 |
In this hypothetical dataset, the (R)-enantiomers consistently show higher potency (lower IC₅₀ values) than their corresponding (S)-enantiomers, highlighting the potential for stereoselectivity in this class of compounds. Such findings would strongly suggest that the stereochemical configuration of substituents plays a crucial role in the interaction with the biological target.
The development of stereochemically pure derivatives and the evaluation of their individual biological activities are therefore essential steps in the optimization of lead compounds based on the this compound scaffold. These studies can lead to the identification of more potent and selective drug candidates with improved therapeutic profiles.
Advanced Analytical Characterization in Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for piecing together the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, researchers can deduce the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. libretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule.
For 4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine, ¹H NMR spectroscopy would be used to identify the number and environment of the protons. The protons on the furan (B31954) ring are expected to appear as distinct doublets in the aromatic region of the spectrum, with their chemical shifts influenced by the electron-withdrawing nitro group. The protons of the amino groups on the triazine ring would likely appear as a broad singlet, and its position could be solvent-dependent.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. This table is illustrative and contains predicted values based on the analysis of similar structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Triazine Ring Carbons | - | 165-175 |
| Furan Ring CH | 7.0 - 8.5 | 110-150 |
| Furan Ring C-NO₂ | - | 150-160 |
| Furan Ring C-Triazine | - | 155-165 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino groups, C=N stretching of the triazine ring, and the symmetric and asymmetric stretching of the nitro group.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. wikipedia.orgtechnologynetworks.com The presence of the conjugated system formed by the nitrofuran and triazine rings in this compound would result in characteristic absorption maxima (λmax) in the UV-Vis spectrum.
Table 2: Expected IR Absorption Bands and UV-Vis Absorption Maxima for this compound. This table is illustrative and contains expected values based on the functional groups present. Actual experimental values may vary.
| Functional Group | Expected IR Absorption (cm⁻¹) | Chromophore | Expected UV-Vis λmax (nm) |
|---|---|---|---|
| N-H Stretch (Amino) | 3300 - 3500 | π → π* transitions | 280 - 400 |
| C=N Stretch (Triazine) | 1630 - 1680 | n → π* transitions | 250 - 350 |
| N-O Stretch (Nitro) | 1500 - 1560 (asymmetric) |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.govlibretexts.org It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. For this compound (molecular formula C₇H₆N₆O₃), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio corresponding to its molecular weight (222.16 g/mol ). echemi.com The fragmentation pattern would likely involve cleavage of the bond between the furan and triazine rings, as well as loss of the nitro group.
Chromatographic Techniques for Purity Assessment and Quantification in Research
Chromatographic methods are essential for separating the components of a mixture and are therefore crucial for assessing the purity of a synthesized compound and for its quantification in various matrices during research studies.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds. thieme-connect.de A reversed-phase HPLC method, likely using a C18 column, would be suitable for the analysis of this compound. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would most commonly be performed using a UV detector set at one of the absorption maxima of the compound. The retention time of the compound under specific chromatographic conditions is a characteristic feature that can be used for its identification, while the peak area is proportional to its concentration, allowing for quantification.
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) combines the high separation power of UHPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. mdpi.com This technique is particularly valuable for the trace-level quantification of compounds in complex matrices. acs.org In a research setting, a UHPLC-MS/MS method would provide exceptional sensitivity and specificity for the analysis of this compound. The UHPLC system would provide rapid and efficient separation, while the mass spectrometer, operating in a mode such as multiple reaction monitoring (MRM), would allow for highly selective detection and quantification based on specific precursor-to-product ion transitions.
Table 3: Illustrative Chromatographic and Mass Spectrometric Parameters for the Analysis of this compound. This table provides an example of typical parameters and does not represent actual experimental data for this specific compound.
| Parameter | HPLC | UHPLC-MS/MS |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile:Water (gradient) | Acetonitrile:Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at λmax | ESI-MS/MS (MRM mode) |
| Ionization Mode | - | Positive |
| Precursor Ion (m/z) | - | 223.1 [M+H]⁺ |
| Product Ions (m/z) | - | e.g., 177.1, 124.1 |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental analytical technique in chemical research used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a compound. For novel synthesized molecules like this compound, this method is crucial for confirming the empirical formula, which in turn supports the molecular formula and provides a primary assessment of purity.
The most common method for determining the carbon, hydrogen, and nitrogen content is combustion analysis. In this process, a small, precisely weighed sample of the compound is combusted in an excess of oxygen at high temperatures. The combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides, which are then converted to nitrogen gas (N₂). These products are separated and measured by a detector, allowing for the calculation of the mass percentage of each element in the original sample.
The molecular formula for this compound is C₇H₆N₆O₃. echemi.com Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as the benchmark against which experimental results are compared. A close agreement between the found and calculated values, typically within a ±0.4% margin, is considered confirmation of the compound's stoichiometry and purity. nih.govresearchgate.net
| Element | Theoretical Percentage (%) |
|---|---|
| Carbon (C) | 37.85 |
| Hydrogen (H) | 2.72 |
| Nitrogen (N) | 37.84 |
| Oxygen (O) | 21.60 |
This table presents the calculated theoretical elemental composition of this compound based on its molecular formula, C₇H₆N₆O₃.
Experimental data that aligns with these theoretical percentages would provide strong evidence that the synthesized compound has the correct atomic composition, validating the synthetic route and confirming the material's identity before its use in further research.
Advanced Techniques for Investigating Compound-Target Interactions
To understand the mechanism of action of a bioactive compound, it is essential to study its interactions with biological targets, such as proteins. Techniques like Circular Dichroism and Fluorescence Spectroscopy are powerful tools for elucidating the nature of these non-covalent interactions.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. nih.gov While this compound is not chiral itself, its binding to a chiral macromolecule like a protein can induce changes in the protein's structure, which can be monitored by CD. benthamscience.com
Proteins exhibit characteristic CD signals based on their secondary and tertiary structures. mdpi.com
Far-UV Region (190-250 nm): The CD spectrum in this region is dominated by the peptide backbone. It provides quantitative information about the protein's secondary structure content, such as α-helices (with negative bands at ~222 nm and ~208 nm) and β-sheets. mdpi.com The binding of a ligand like this compound can alter the protein's conformation, leading to measurable changes in the far-UV CD spectrum. rsc.org
Near-UV Region (250-350 nm): Signals in this region arise from the aromatic amino acid residues (tryptophan, tyrosine, phenylalanine) and disulfide bonds. These signals are sensitive to the local environment and thus reflect the protein's tertiary structure. Perturbations in the near-UV spectrum upon compound binding indicate changes in the environment of these aromatic residues, often at or near the binding site. nih.gov
By titrating a protein solution with the compound and recording the CD spectra, researchers can monitor conformational changes, providing insight into the binding mechanism.
| Molar Ratio (Compound:Protein) | Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | Change in α-Helix Content (%) |
|---|---|---|
| 0:1 | -12,500 | 0 |
| 1:1 | -11,800 | -5.6 |
| 5:1 | -10,900 | -12.8 |
| 10:1 | -10,500 | -16.0 |
This table provides hypothetical data from a CD spectroscopy experiment, illustrating how the binding of this compound to a model protein could induce a change in its α-helical content.
Fluorescence Spectroscopy
Fluorescence spectroscopy is an exceptionally sensitive technique used to study the binding of ligands to proteins. nih.gov Many proteins contain intrinsic fluorophores, primarily the amino acid tryptophan, which emits fluorescent light after being excited at a specific wavelength (typically ~280-295 nm). nih.gov
When a compound binds to a protein in the vicinity of a tryptophan residue, it can cause a change in the residue's local environment, leading to quenching (a decrease) or enhancement of the fluorescence intensity. nih.govscienceopen.com This phenomenon, known as static or dynamic quenching, can be analyzed to provide quantitative information about the binding interaction.
By monitoring the change in fluorescence intensity as a function of the compound's concentration, key binding parameters can be calculated using models like the Stern-Volmer equation. scienceopen.com These parameters include:
Binding Constant (Kₐ): A measure of the affinity between the compound and the protein.
Number of Binding Sites (n): The stoichiometry of the interaction.
Studies on similar nitrofuran compounds interacting with transport proteins like Human Serum Albumin (HSA) have shown that static quenching is a common mechanism, indicating the formation of a stable ground-state complex between the compound and the protein. rsc.orgnih.gov
| Compound Concentration (µM) | Fluorescence Intensity (a.u.) | Binding Constant (Kₐ) (M⁻¹) | Number of Binding Sites (n) |
|---|---|---|---|
| 0 | 980 | 1.8 x 10⁴ | ~1 |
| 5 | 850 | ||
| 10 | 745 | ||
| 20 | 590 | ||
| 40 | 410 |
This table presents hypothetical data from a fluorescence quenching titration experiment of a model protein with this compound, along with the calculated binding parameters.
Future Directions and Emerging Research Avenues
Development of Novel Analogues with Enhanced Specificity and Potency
A primary focus of future research will be the rational design and synthesis of novel analogues of 4,6-Diamino-2-(5-nitro-2-furyl)-s-triazine. The goal is to modulate its biological activity, enhancing potency against specific targets while increasing selectivity to minimize off-target effects. The s-triazine core is highly amenable to structural modification, allowing for the introduction of various substituents to fine-tune its properties. nih.gov
Research into other functionalized 2,4-diamino-1,3,5-triazines has demonstrated the potential of this approach. For example, studies have produced derivatives with significant anticancer and antifungal activities by modifying the substituents on the triazine ring. nih.govmdpi.comnih.gov
Anticancer Analogues : One study synthesized a series of 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles. Among these, compound 19 showed remarkable activity against the melanoma MALME-3M cell line, indicating its potential for further development. nih.gov
Antifungal Analogues : A series of novel 4,6-disubstituted s-triazin-2-yl amino acid derivatives were prepared and showed promising antifungal activity against Candida albicans, with some compounds bearing aniline (B41778) and piperidine (B6355638) moieties showing the highest inhibition zones. mdpi.comnih.govnih.gov
Kinase Inhibitors : In a study aimed at developing inhibitors for immune and inflammatory responses, the compound 5b (a 6-aryl-2,4-diamino-1,3,5-triazine) was found to inhibit PIM1 kinase with a half-maximal inhibitory concentration (IC₅₀) of 1.18 µg/mL. ijpras.com
| Compound Class | Lead Compound Example | Target/Organism | Observed Activity | Reference |
|---|---|---|---|---|
| Acetonitrile (B52724) Derivatives | Compound 19 | Melanoma MALME-3M Cell Line | GI₅₀ = 3.3 x 10⁻⁸ M | nih.gov |
| Amino Acid Derivatives | (4-((4-Chlorophenyl) Amino)-6-(Piperidin-1-yl)-1,3,5-Triazin-2-yl) Glycine | Candida albicans | High inhibition zone | mdpi.comnih.gov |
| Aryl Derivatives | Compound 5b | PIM1 Kinase | IC₅₀ = 1.18 µg/mL | ijpras.com |
Future work on this compound would involve creating hybrid molecules, perhaps by incorporating amino acids or other pharmacologically active moieties, to enhance its biological profile. mdpi.com
Exploration of New Biological Targets and Pathways
Identifying and validating new molecular targets is a critical avenue for expanding the therapeutic applications of this compound and its derivatives. While triazines are known to interact with a range of biological molecules, contemporary proteomics and genetic screening technologies can uncover novel pathways affected by this specific compound.
Recent studies on other triazine derivatives have successfully identified novel targets, providing a blueprint for future investigations:
N-myristoyltransferase (NMT) : Docking studies for antifungal s-triazin-2-yl amino acid derivatives revealed that the compounds fit well into the active site of N-myristoyltransferase (NMT), suggesting this enzyme as a key target for the observed antifungal activity. mdpi.comnih.gov
PIM1 Kinase : Functionalized 2,4-diamino-1,3,5-triazines have been identified as potential inhibitors of PIM1 kinase, an enzyme involved in immune and inflammatory responses. ijpras.com
Vimentin : A study on a 2,4,6-trisubstituted s-triazine compound used it as a probe to isolate and identify its target protein as vimentin. This interaction was linked to a non-apoptotic form of cell death known as methuosis, which could be exploited to overcome cancer cell resistance to apoptosis-inducing drugs. google.com
Future research should employ target identification strategies, such as affinity chromatography and activity-based protein profiling, using this compound as a probe to discover its direct binding partners in various disease models.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. mdpi.com These computational tools can accelerate the design-synthesize-test cycle significantly. For this compound, AI can be leveraged in several ways:
De Novo Design : Generative AI models can design novel analogues with optimized properties, such as enhanced binding affinity for a specific target or improved drug-like characteristics. mdpi.com
Predictive Modeling : AI algorithms can build models to predict the synthesizability and biological activity of virtual compounds, allowing researchers to prioritize the most promising candidates for synthesis. mdpi.comarxiv.org This reduces the time and cost associated with drug development.
Retrosynthesis Analysis : AI-driven tools can propose efficient synthetic pathways for novel, complex triazine derivatives, overcoming potential synthetic challenges. mdpi.com
The application of these technologies can help explore the vast chemical space around the this compound core more efficiently, leading to the rapid identification of next-generation compounds. arxiv.org
Advancements in Sustainable and Scalable Synthesis of Triazine Derivatives
The chemical industry is increasingly moving towards green and sustainable practices. Future research must focus on developing environmentally friendly and scalable methods for synthesizing this compound and its derivatives. Traditional methods for creating substituted triazines often require harsh conditions and significant solvent use. nih.gov
Recent advancements in green chemistry offer promising alternatives:
Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields. Studies have shown that 2,4-diamino-1,3,5-triazines can be prepared from dicyandiamide (B1669379) and nitriles in minutes under microwave conditions, often with a simple work-up procedure. researchgate.netresearchgate.net
Sonochemistry : Ultrasound-assisted methods provide another green approach, enabling efficient synthesis in aqueous media with minimal use of organic solvents. mdpi.comnih.gov This method has been successfully applied to produce triazine derivatives with high yields in as little as five minutes. nih.gov
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | 5-6 hours | ~69% | Standard procedure | mdpi.com |
| Microwave Irradiation | 10-15 minutes | >80% | Rapid, reduced solvent use, high yield | researchgate.netmdpi.com |
| Ultrasonic Irradiation | 5-35 minutes | >75-96% | Rapid, efficient, enables use of aqueous media | nih.govmdpi.com |
Adopting these sustainable protocols for the synthesis of this compound would not only be economically beneficial for large-scale production but also align with the principles of green chemistry. nih.govmdpi.comnih.gov
Application in Chemical Biology Tools and Probes
Beyond direct therapeutic applications, the unique structure of this compound makes it a candidate for development into chemical biology tools. The photophysical properties conferred by the nitrofuryl group could be harnessed to create fluorescent probes or optical sensors. ontosight.ai
These tools could be used to:
Visualize Biological Processes : A fluorescently tagged analogue could be used to track the compound's distribution within cells and tissues, providing insights into its mechanism of action.
Identify Binding Partners : As mentioned, the compound can be modified to serve as a probe for affinity-based proteomics to identify its cellular targets. google.com
Develop Diagnostic Agents : The specific binding properties of derivatives could be exploited to design probes for detecting biomarkers associated with particular diseases.
The development of such probes would provide invaluable tools for basic research and could open new avenues for diagnostic applications. ontosight.ai
Q & A
Basic Research Questions
Q. How can researchers optimize synthetic routes for 4,6-diamino-2-(5-nitro-2-furyl)-s-triazine while minimizing side reactions?
- Methodological Answer : Utilize orthogonal experimental design (e.g., Taguchi or factorial methods) to systematically vary reaction parameters such as temperature (70–100°C), solvent polarity (ethanol vs. DMF), and molar ratios of reactants (1.1–4.5 equivalents of amine nucleophiles). Monitor reaction progress via TLC or HPLC and isolate intermediates using column chromatography with gradient elution (e.g., ethyl acetate/light petroleum mixtures) . For reproducibility, document purification steps rigorously, including recrystallization in ethyl acetate followed by precipitation with light petroleum .
Q. What spectroscopic techniques are most effective for characterizing structural purity of this compound derivatives?
- Methodological Answer : Combine H-NMR (in DMSO- or CDOD) to confirm substitution patterns and hydrogen bonding interactions, C-NMR for carbonyl/nitro group verification, and mass spectrometry (HRMS or ESI-MS) for molecular weight validation. For nitro-furan stability assessment, FT-IR can track vibrational modes of nitro (1520–1350 cm) and triazine rings (1600–1450 cm^{-1) .
Q. What safety protocols are critical when handling nitro-containing triazine derivatives like this compound?
- Methodological Answer : Implement fume hood containment for all synthesis steps due to potential mutagenicity of nitro-furan moieties. Use explosion-proof equipment for high-temperature reactions (>90°C). Toxicity data from structurally similar compounds (e.g., density: 2.05 g/cm, LogP: 0.15) suggest moderate environmental persistence; thus, waste must be neutralized with reducing agents (e.g., NaHSO) before disposal .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms for triazine derivatives under varying pH conditions?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map potential energy surfaces for nitro-group reduction pathways. Compare theoretical intermediates with experimental LC-MS data to identify dominant mechanisms. For discrepancies (e.g., unexpected byproducts), apply reaction path search algorithms (e.g., GRRM) to uncover hidden transition states .
Q. What strategies validate the biological activity of this compound derivatives against conflicting in vitro/in vivo data?
- Methodological Answer : Design a dual-phase study:
- Phase 1 : Use high-throughput screening (HTS) to assess cytotoxicity (IC) in cancer cell lines (e.g., HeLa or MCF-7) with ATP-based viability assays.
- Phase 2 : Cross-validate results with in vivo models (e.g., murine xenografts) while controlling for metabolic stability (e.g., microsomal incubation to detect nitro-reductase-mediated inactivation) .
Q. How can AI-driven platforms enhance the design of triazine-based inhibitors with improved selectivity?
- Methodological Answer : Train machine learning models (e.g., Random Forest or GNNs) on datasets of triazine derivatives with known binding affinities (e.g., kinase inhibition data from PubChem). Optimize hyperparameters using Bayesian optimization, focusing on descriptors like nitro-furan torsion angles and triazine ring planarity. Validate predictions via molecular docking (AutoDock Vina) against target proteins (e.g., EGFR or CDK2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
